4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves acylation and esterification reactions starting from 4-alkylcyclohexylbenzoic acid. The reaction conditions often include the use of reagents such as acyl chlorides and alcohols, with catalysts like pyridine or triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets and pathways in various systems. In liquid crystal applications, the compound aligns with electric or magnetic fields, altering its optical properties. In biological systems, it may interact with proteins or enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can be compared with similar compounds such as:
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate: This compound has a shorter alkyl chain, which may affect its liquid crystal properties and stability.
4-Cyano-3-fluorophenyl 4-(trans-4-hexylcyclohexyl)benzoate: With a longer alkyl chain, this compound may exhibit different phase transition temperatures and dielectric properties.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of both cyano and fluoro groups, which contribute to its distinct chemical and physical properties .
Biologische Aktivität
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, also known by its CAS number 92118-84-8, is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and toxicological profiles based on diverse research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C25H28FNO2 |
Molecular Weight | 393.49 g/mol |
Boiling Point | Not available |
Solubility | Poorly soluble |
Log P (octanol-water) | 6.74 |
TPSA (Topological Polar Surface Area) | 50.09 Ų |
Pharmacokinetics
- Absorption : The compound exhibits high gastrointestinal absorption but is classified as poorly soluble in aqueous environments .
- Blood-Brain Barrier (BBB) Permeability : It is not permeant to the BBB, indicating limited central nervous system penetration .
- Metabolism : It acts as a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar aromatic structures have shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.
Case Studies
- Study on Cell Lines : A study assessed the cytotoxic effects of similar benzoate derivatives on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic use against breast cancer .
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings support the hypothesis of their effectiveness as anticancer agents .
Neuroprotective Effects
Some research suggests that compounds with similar structures may possess neuroprotective properties. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Toxicological Profile
The toxicological assessment of this compound indicates:
Eigenschaften
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWDKPIJNPJWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553240 | |
Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92118-84-8 | |
Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.